

"Methyl 4-amino-3-bromo-5-nitrobenzoate"

physical and chemical properties

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Compound of Interest

Compound Name: *Methyl 4-amino-3-bromo-5-nitrobenzoate*

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Technical Guide: Methyl 4-amino-3-bromo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-bromo-5-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring an amino group, a bromine atom, and a nitro group on a methyl benzoate scaffold, presents a unique combination of functional groups that can be exploited for the development of novel molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed synthesis protocol, and a discussion of the potential biological activities of this compound.

Chemical and Physical Properties

The physical and chemical properties of **Methyl 4-amino-3-bromo-5-nitrobenzoate** are summarized below. It is important to note that while some experimental data is available, certain properties such as boiling point and solubility are not yet experimentally determined and are therefore provided as computed estimates.

Table 1: Physical and Chemical Properties of **Methyl 4-amino-3-bromo-5-nitrobenzoate**

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrN ₂ O ₄	PubChem[1]
Molecular Weight	275.06 g/mol	PubChem[1]
CAS Number	105655-17-2	Sigma-Aldrich[2]
Appearance	Yellow solid (crystals or powder)	Thieme Connect[3], Thermo Fisher Scientific
Melting Point	106-108 °C	Thieme Connect[3]
Boiling Point	Not experimentally determined	Thermo Fisher Scientific
Solubility	Not experimentally determined	
Purity	≥96.0% (GC)	
98%	Sigma-Aldrich[2]	Sigma-Aldrich[2]
Storage	Keep in a dark place, sealed in dry, 2-8°C	

Computed Properties (from PubChem[1])

Property	Value
XLogP3	2.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	2
Exact Mass	273.95892
Monoisotopic Mass	273.95892
Topological Polar Surface Area	98.1 Å ²
Heavy Atom Count	15

Spectroscopic Data

Experimental spectroscopic data for **Methyl 4-amino-3-bromo-5-nitrobenzoate** is not readily available in the public domain. A certificate of analysis from one supplier indicates that the ¹H-NMR spectrum conforms to the expected structure, but the data itself is not provided[4]. For reference, the characteristic spectral regions for the functional groups present in the molecule are discussed below.

- ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the amino, bromo, and nitro substituents.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons would provide information about the electronic environment created by the various substituents.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ester, the asymmetric and symmetric stretching of the nitro group, and C-Br stretching.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the molecule, which would be useful for confirming its molecular weight and structure.

Experimental Protocols

Synthesis of Methyl 4-amino-3-bromo-5-nitrobenzoate[3]

This protocol describes the bromination of Methyl 4-amino-3-nitrobenzoate to yield the target compound.

Materials:

- Methyl 4-amino-3-nitrobenzoate
- Dichloromethane (CH₂Cl₂)

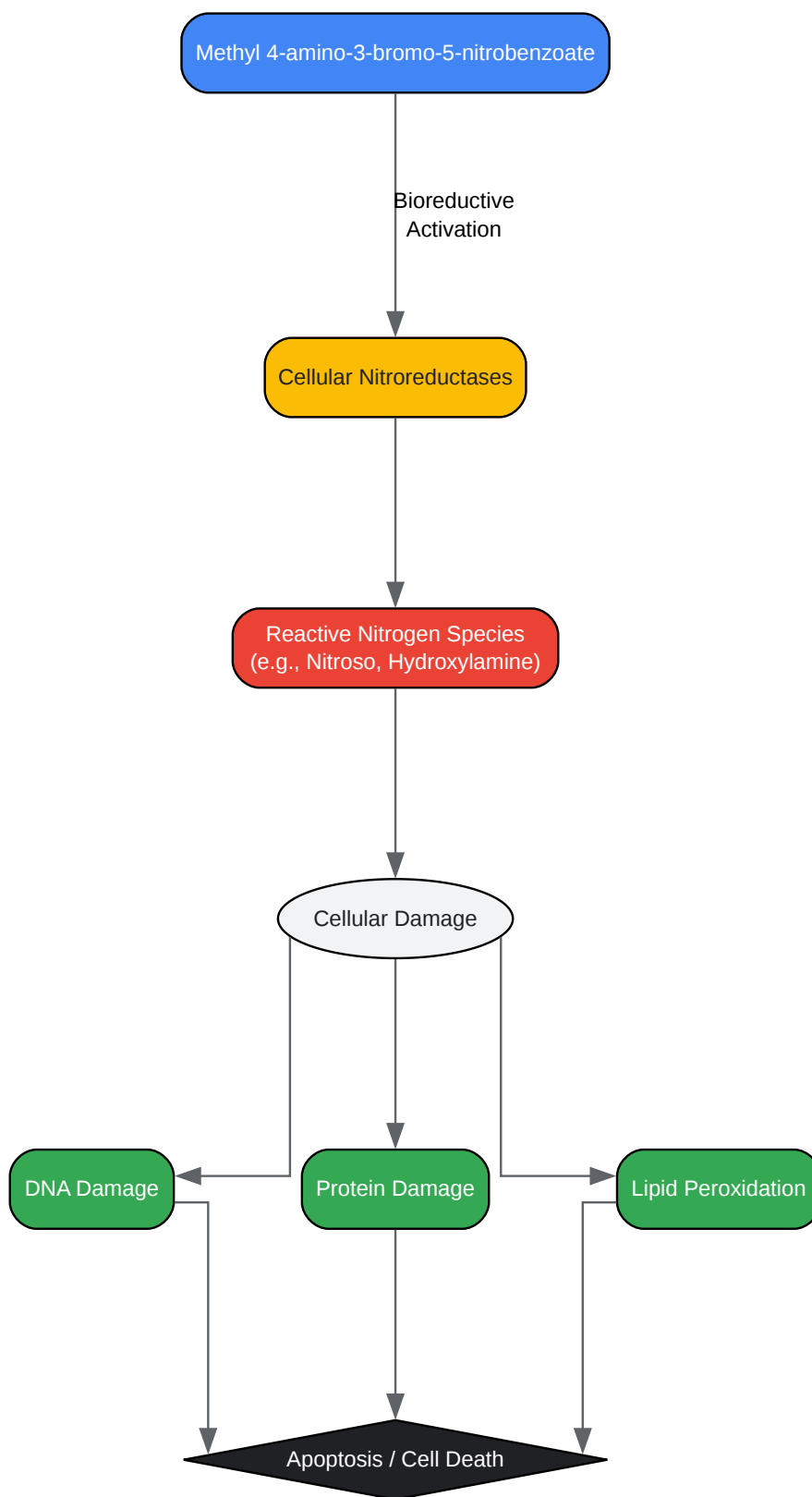
- Bromine (Br₂)
- 10% (w/w) aqueous Sodium thiosulfate (Na₂S₂O₃) solution
- Water (H₂O)
- Magnesium sulfate (MgSO₄)

Procedure:

- Dissolve Methyl 4-amino-3-nitrobenzoate (1 equivalent) in dichloromethane at room temperature.
- Add bromine (1.3 equivalents) to the solution.
- Reflux the solution for 2 hours.
- Add a further portion of bromine (0.5 equivalents).
- Stir the solution for 1 hour and then cool to room temperature.
- Wash the organic phase with 10% (w/w) aqueous sodium thiosulfate solution (2 x volume of organic phase) and then with water (1 x volume of organic phase).
- Dry the organic phase with magnesium sulfate.
- Concentrate the solution in vacuo to yield **Methyl 4-amino-3-bromo-5-nitrobenzoate** as a yellow solid.

Yield: 98% Melting Point of Product: 106-108 °C





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References

- 1. CAS 105655-17-2: Benzoic acid, 4-amino-3-bromo-5-nitro-, m... [cymitquimica.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. quora.com [quora.com]
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